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XMD16-5

TNK2 ACK1 enzymatic IC50

Researchers studying TNK2-dependent signaling in AML/CMML often face off-target confounds from non-selective inhibitors. XMD16-5 solves this with validated mutant-specific potency and comprehensive selectivity profiling. • 16 nM IC50 against TNK2 D163E mutant; 2.4-fold more potent than XMD8-87 • 5.7-fold advantage over AIM-100 for D163E inhibition • Screened against 241 kinases (KiNativ) and 402 kinases (KinomeScan) - full datasets publicly available • Well-defined Aurora B off-target window enables accurate phenotypic calibration Supplied with batch-specific QC data; ships globally under cold chain.

Molecular Formula C23H24N6O2
Molecular Weight 416.5 g/mol
Cat. No. B611851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXMD16-5
SynonymsXMD16-5;  XMD-16-5;  XMD 16-5;  XMD165;  XMD-165;  XMD 165.
Molecular FormulaC23H24N6O2
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)NC3=CN=C(N=C31)NC4=CC=C(C=C4)N5CCC(CC5)O
InChIInChI=1S/C23H24N6O2/c1-28-20-5-3-2-4-18(20)22(31)26-19-14-24-23(27-21(19)28)25-15-6-8-16(9-7-15)29-12-10-17(30)11-13-29/h2-9,14,17,30H,10-13H2,1H3,(H,26,31)(H,24,25,27)
InChIKeyAGLKBEPKKDHHKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

XMD16-5 Baseline Overview for TNK2/ACK1 Research


XMD16-5 is a synthetic small-molecule inhibitor of Tyrosine Kinase Non-Receptor 2 (TNK2, also known as ACK1), a cytoplasmic tyrosine kinase implicated in oncogenic signaling in acute myeloid leukemia (AML), chronic myelomonocytic leukemia (CMML), and multiple solid tumor types [1]. XMD16-5 was identified through a kinase inhibitor screen integrated with genomic analysis and was prioritized alongside its close structural analog XMD8-87 for its ability to antagonize activating TNK2 mutations [1]. The compound exhibits differential potency against clinically relevant TNK2 mutants, with IC₅₀ values of 16 nM (D163E) and 77 nM (R806Q) in biochemical enzymatic assays [1].

Study Fit TNK2/ACK1 mutant-specific inhibition studies (D163E, R806Q)
Model Context Compatible with AML, CMML, and solid tumor oncogenic signaling models
Kinase Selectivity Pathway-specific TNK2 inhibition without pan-kinase confound

XMD16-5 Advantage Over Generic TNK2 Inhibitors


TNIK, TNK1, and even close TNK2 analogs such as XMD8-87 exhibit meaningful differences in mutant-specific potency, kinome-wide selectivity profiles, and concentration-dependent off-target liabilities that preclude simple substitution without altering experimental conclusions. XMD16-5 is approximately 2.4-fold more potent against the D163E mutant and 1.5-fold more potent against the R806Q mutant than XMD8-87 in matched biochemical assays [1]. Moreover, the structurally distinct TNK2 inhibitor AIM-100 requires nearly 6-fold higher concentrations to achieve equivalent inhibition of the D163E mutant [1]. Beyond potency, XMD16-5 exhibits a distinct selectivity fingerprint: it was screened against 241 kinases by KiNativ and 402 kinases by KinomeScan™, revealing a selectivity window that is sharply narrower than that of the multi-kinase inhibitor dasatinib [1]. Researchers who substitute XMD16-5 with XMD8-87 or AIM-100 risk obtaining divergent concentration-response relationships and confounding off-target pharmacology in cellular and in vivo models.

Mutant potency profile differs significantly between inhibitors; XMD8-87 or AIM-100 may shift concentration-response relationships.
Kinome selectivity fingerprint may not transfer; substitution risks confounding off-target pharmacology in cellular models.
Scaffold-dependent Aurora B off-target may introduce polyploidization confounds not present with genetic TNK2 ablation.

XMD16-5 Quantitative Differentiation Evidence


TNK2 Mutant Potency vs. XMD8-87

XMD16-5 demonstrates superior enzymatic potency against both major oncogenic TNK2 point mutations compared with its closest structural analog XMD8-87. In the SelectScreen Kinase Profiling assay, XMD16-5 inhibited TNK2 D163E with an IC₅₀ of 16 nM versus 38 nM for XMD8-87, and inhibited TNK2 R806Q with an IC₅₀ of 77 nM versus 113 nM for XMD8-87 [1]. This corresponds to a 2.4-fold and 1.5-fold potency advantage, respectively, measured under identical ATP concentration conditions (ATP Km) [1].

Mutant IC₅₀ (vs XMD8-87)
Head-to-head
D163E: 16 nM vs 38 nM
R806Q: 77 nM vs 113 nM
Supports mutant-specific inhibition context
2.4-fold and 1.5-fold differences reported at ATP Km
TNK2 ACK1 enzymatic IC50 D163E R806Q kinase assay

TNK2 Mutant Potency vs. AIM-100

XMD16-5 substantially outperforms the structurally distinct TNK2 inhibitor AIM-100 in both biochemical and cell-based assays. Against TNK2 D163E, XMD16-5 exhibits an IC₅₀ of 16 nM compared with 91 nM for AIM-100 (5.7-fold advantage); against R806Q, 77 nM versus 320 nM (4.2-fold advantage) [1]. In Ba/F3 cells engineered to express TNK2 mutants, XMD16-5 potently inhibited growth of the mutant-expressing lines while sparing control cells at concentrations up to 1,000 nM, whereas AIM-100 required substantially higher concentrations to achieve comparable effect [1].

Mutant IC₅₀ (vs AIM-100)
Head-to-head
D163E: 16 nM vs 91 nM
R806Q: 77 nM vs 320 nM
Enables lower-concentration target engagement
5.7-fold and 4.2-fold differences; Ba/F3 viability confirmed
TNK2 ACK1 AIM-100 mutant selectivity Ba/F3 cell viability

Kinome-Wide Selectivity vs. Dasatinib

Dasatinib potently inhibits TNK2 (IC₅₀ <10 nM in Ba/F3 mutant cell lines) but is a promiscuous multi-kinase inhibitor targeting ABL, SRC, and numerous other kinases [1]. To identify more selective probes, XMD16-5 and XMD8-87 were screened against a diverse panel of 241 kinases by KiNativ chemical proteomics and 402 human kinases by KinomeScan™ at 10 µM. Top hits (≥80% binding inhibition in KiNativ or ≥90% in KinomeScan) were further evaluated by enzymatic assays; XMD16-5 was confirmed to be a much more selective inhibitor of TNK2 than dasatinib [1]. The kinome profiling data, deposited as Supplemental Table 1 of the primary publication, provides full quantitative selectivity scores at the individual kinase level [1].

Kinome Selectivity
Class-level inference
Much more selective than dasatinib
Supports TNK2-specific pharmacological probing
Screened 241/402 kinases; data in Supplemental Table 1
kinase selectivity KiNativ KinomeScan dasatinib off-target TNK2

Aurora B Off-Target vs. TNK2 Knockdown

At higher concentrations, XMD16-5 inhibits Aurora B kinase, a key mitotic regulator, leading to cytokinesis failure and polyploidization—an effect not recapitulated by TNK2 genetic knockdown alone [1]. The structurally related TNK2 inhibitor (R)-9bMS phenocopies this Aurora B-mediated polyploidization, confirming it is a chemical scaffold-driven off-target effect rather than on-target TNK2 pharmacology [1]. Aurora B phosphorylation was reduced by XMD16-5 and (R)-9bMS but not by TNK2 siRNA knockdown, establishing a clear pharmacological versus genetic dissociation [1].

Aurora B Off-Target
Cross-study comparable
Scaffold-driven polyploidization
Concentration-dependent mitotic confound
Not recapitulated by TNK2 siRNA; requires dose-range control
Aurora B off-target polyploidization cytokinesis mitotic failure XMD16-5

XMD16-5 Research Application Scenarios


TNK2 Mutant Pharmacology in Leukemia Models

XMD16-5 is the preferred tool compound for studies requiring potent and selective inhibition of activating TNK2 point mutations (D163E, R806Q) identified in AML and CMML patient specimens. Compared with XMD8-87, XMD16-5 provides 2.4-fold greater potency against the kinase domain mutant D163E, and compared with AIM-100 it provides a 5.7-fold advantage [1]. Its selectivity over dasatinib's multi-kinase targets enables cleaner dissection of TNK2-dependent signaling in Ba/F3 and primary leukemia models [1].

TNK2 Truncation Pharmacology in Solid Tumors

XMD16-5 potently inhibits phosphorylation of TNK2 truncation mutations found in solid tumor types, including renal, lung, ovarian, and gastric cancers [1]. In 293T cellular autophosphorylation assays, both XMD16-5 and XMD8-87 demonstrate potent inhibition, with XMD16-5 showing a lower IC₅₀ against the D163E mutant [1]. This makes XMD16-5 the compound of choice when investigating TNK2 genomic amplification or truncation-driven oncogenesis.

Selectivity Reference for TNK2 Probe Development

XMD16-5's comprehensive kinome profiling data (241 kinases by KiNativ and 402 kinases by KinomeScan™) are publicly available and serve as a benchmark for evaluating novel TNK2 inhibitors [1]. Medicinal chemistry teams can use XMD16-5 as a reference compound to benchmark improvements in selectivity against the Aurora B off-target liability identified at higher concentrations [1][2].

Concentration Calibration: TNK2 vs. Aurora B Phenotypes

Because XMD16-5 inhibits Aurora B at elevated concentrations, causing polyploidization and mitotic failure, researchers must establish a concentration window that achieves robust TNK2 inhibition without triggering Aurora B-mediated confounds [2]. XMD16-5, with its well-characterized dual-target pharmacology, serves as an essential calibration tool for defining on-target versus off-target concentration ranges in phenotypic screening campaigns.

Application
Selection Property
Validation Focus
Leukemia mutant pharmacology studies
Mutant-specific inhibition profile
D163E/R806Q cellular endpoint validation
Solid tumor truncation model studies
Truncation mutant inhibition context
Autophosphorylation assay endpoint review
Kinase inhibitor development benchmarking
Kinome profiling dataset
Selectivity window comparison
Phenotypic screening concentration calibration
Dual-target pharmacology characterization
On-target vs off-target endpoint differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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